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Compound of Interest

4-Bromo-1-ethoxy-2-
Compound Name:
fluorobenzene

Cat. No.: B050460

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-
Bromo-1-ethoxy-2-fluorobenzene. Due to the limited availability of direct experimental
spectra in public databases, this document presents predicted spectroscopic data based on
established principles and analysis of structurally similar compounds. It also includes detailed,
generalized experimental protocols for the acquisition of such data, intended to guide
researchers in their own analytical work.

Chemical Structure and Properties

e |[UPAC Name: 4-Bromo-1-ethoxy-2-fluorobenzene
e Molecular Formula: CsHsBrFO[1]
e Molecular Weight: 219.05 g/mol [1]

e CAS Number: 115467-08-8[1]
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Property Predicted Value
Density 1.457 + 0.06 g/cm?3
Boiling Point 233.4+20.0°C
Flash Point 1140+ 6.0 °C
Refractive Index 1.514

Table 1: Predicted Physicochemical Properties of 4-Bromo-1-ethoxy-2-fluorobenzene.[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-Bromo-1-ethoxy-2-

fluorobenzene. These predictions are derived from the analysis of substituent effects on

benzene rings and comparison with data for structurally related molecules.

'H NMR Spectroscopy (Predicted)

e Solvent: CDCls

e Frequency: 400 MHz

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
~72-7.4 m 2H Ar-H
~6.9-7.1 m 1H Ar-H
40-4.2 q 2H -OCH2CHs
13-15 t 3H -OCH2CHs

Table 2: Predicted *H NMR Data for 4-Bromo-1-ethoxy-2-fluorobenzene.

3C NMR Spectroscopy (Predicted)

e Solvent: CDClIs
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e Frequency: 100 MHz

Chemical Shift (6, ppm) Assignment
~155 - 160 (d) C-F

~150 - 155 C-O
~125-135 Ar-C

~115 - 125 (d) Ar-C

~110 - 120 C-Br

~110 - 115 (d) Ar-C

~64 - 66 -OCH2CHs
~14-16 -OCH2CHs

Table 3: Predicted 13C NMR Data for 4-Bromo-1-ethoxy-2-fluorobenzene. Note: 'd' denotes a
doublet due to C-F coupling.

ET-IR Spectroscopy (Predicted)

Wavenumber (cm~?) Intensity Assignment

~3100 - 3000 Medium C-H (aromatic) stretch
~2980 - 2850 Medium C-H (aliphatic) stretch
~1600 - 1580 Strong C=C (aromatic) stretch
~1500 - 1400 Strong C=C (aromatic) stretch
~1250 - 1200 Strong C-O-C (asymmetric) stretch
~1100 - 1000 Strong C-F stretch

~1050 - 1000 Medium C-O-C (symmetric) stretch
~800 - 600 Strong C-Br stretch

Table 4: Predicted FT-IR Data for 4-Bromo-1-ethoxy-2-fluorobenzene.
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Mass Spectrometry (Predicted)

« lonization Mode: Electron lonization (EI)

miz Relative Intensity (%) Assighment

[M]* (Molecular ion peak with

218/220 High

bromine isotopes)
190/192 Medium [M - C2H4]*
172/174 Medium [M - C2HsO]*
111 Low [CeHsF]*
92 Low [CeHa]*

Table 5: Predicted Mass Spectrometry Fragmentation Pattern for 4-Bromo-1-ethoxy-2-
fluorobenzene.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for aromatic
compounds like 4-Bromo-1-ethoxy-2-fluorobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

[¢]

Weigh approximately 5-20 mg of the solid sample for *H NMR and 20-50 mg for 13C NMR.

[¢]

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls,
Acetone-ds, DMSO-ds) in a clean, dry vial.[2]

[¢]

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.[2]

o

Ensure the sample height in the tube is adequate for the spectrometer being used.

o

Cap the NMR tube securely.
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e Instrument Setup and Data Acquisition:

o

Insert the NMR tube into the spectrometer's spinner turbine.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation
delay). For 3C NMR, a greater number of scans will be required due to the lower natural
abundance of the 13C isotope.

Acquire the spectrum.

» Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard
(e.g., TMS).

Integrate the signals in the *H NMR spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy

e Sample Preparation (Thin Film Method):

[e]

[e]

o

Dissolve a small amount of the solid sample in a volatile organic solvent (e.g.,
dichloromethane or acetone).[3]

Place a drop of the resulting solution onto a clean, dry salt plate (e.g., KBr or NaCl).[3]

Allow the solvent to evaporate completely, leaving a thin film of the compound on the
plate.[3]
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e Instrument Setup and Data Acquisition:
o Place the salt plate in the sample holder of the FT-IR spectrometer.
o Acquire a background spectrum of the clean, empty sample compartment.
o Acquire the sample spectrum.

» Data Processing:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

o Identify and label the significant absorption bands.

Mass Spectrometry (MS)

e Sample Preparation:

o For direct infusion, dissolve a small amount of the sample (typically <1 mg/mL) in a
suitable volatile solvent (e.g., methanol, acetonitrile).[4]

o For analysis via Gas Chromatography-Mass Spectrometry (GC-MS), prepare a more
dilute solution (in the ppm range) in a volatile solvent compatible with the GC column.

e Instrument Setup and Data Acquisition:

o Select the appropriate ionization method (e.g., Electron lonization - El, Electrospray
lonization - ESI).[5] For a relatively small and neutral molecule like 4-Bromo-1-ethoxy-2-
fluorobenzene, El is a common choice.

o Introduce the sample into the mass spectrometer. For GC-MS, the sample is injected into
the gas chromatograph, where it is vaporized and separated before entering the mass
spectrometer.

o The molecules are ionized, and the resulting ions are separated by the mass analyzer
based on their mass-to-charge (m/z) ratio.[5][6]
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o The detector records the abundance of each ion.

» Data Processing:

o The software generates a mass spectrum, which is a plot of relative ion abundance versus
m/z.

o Identify the molecular ion peak and analyze the fragmentation pattern to deduce the
structure of the molecule. The isotopic pattern of bromine (*°Br and 8Br in nearly a 1:1
ratio) will result in characteristic M and M+2 peaks.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
analysis of an organic compound.
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Workflow for Spectroscopic Analysis of 4-Bromo-1-ethoxy-2-fluorobenzene

Sample Preparation

Synthesis & Purification

:

Purity Check (TLC, HPLC)

pectroscopic Analysi

NMR Spectroscopy

(tH, °C) FT-IR Spectroscopy Mass Spectrometry
Data Analysis & Structure Elucidation
Analyze NMR Data Analyze FT-IR Data Analyze MS Data
(Shifts, Couplings, Integration) (Functional Groups) (Molecular lon, Fragmentation)

Combine Data for

Structure Confirmation

Click to download full resolution via product page
Caption: Spectroscopic analysis workflow.

This guide provides a foundational understanding of the expected spectroscopic characteristics
of 4-Bromo-1-ethoxy-2-fluorobenzene and the methodologies to obtain them. Researchers
are encouraged to use these predicted values and protocols as a starting point for their own
experimental investigations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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